molecular formula C15H25NO5 B13424844 Supinine N-oxide CAS No. 24351-90-4

Supinine N-oxide

Cat. No.: B13424844
CAS No.: 24351-90-4
M. Wt: 299.36 g/mol
InChI Key: ZKRKVSLSTMOPAL-SXSDBLRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Supinine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO) of significant interest in environmental toxicology and food safety research. Pyrrolizidine alkaloids and their N-oxides are naturally occurring toxins produced by an estimated 3% of flowering plants, including families like Boraginaceae, Asteraceae, and Fabaceae . These compounds can contaminate the food chain, particularly through honey, teas, herbs, and spices, posing a potential public health risk due to their hepatotoxic and genotoxic properties . Recent research applications involve the detection of this compound (and its isomers) in stingless bee honey (SBH), linking its presence to bees foraging on specific PA-containing weeds such as Ageratum conyzoides . This makes this compound a relevant analytical target for monitoring environmental contaminants and ensuring the safety of natural food products. The analysis of such compounds typically requires advanced techniques like UHPLC-MS/MS for accurate identification and quantification amidst complex matrices . As a pyrrolizidine alkaloid N-oxide, this compound is part of a class where the N-oxide functional group can influence its solubility, transport, and reactivity . It is crucial to note that this product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24351-90-4

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

[(4R)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13?,15?,16+/m0/s1

InChI Key

ZKRKVSLSTMOPAL-SXSDBLRQSA-N

Isomeric SMILES

C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N@+]2(C1CCC2)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1CCC2)[O-])O

Origin of Product

United States

Natural Occurrence and Botanical Sources of Supinine N Oxide

Global Distribution in Pyrrolizidine (B1209537) Alkaloid-Containing Plant Families

An estimated 3% of all flowering plants produce pyrrolizidine alkaloids and their N-oxides. nih.gov Supinine (B1681194) N-oxide, a supinidine-type PA, is primarily associated with plants from a few key families known for producing these toxic compounds. researchgate.netwur.nl

The Boraginaceae family is a well-documented source of pyrrolizidine alkaloids, with the genus Heliotropium being particularly significant. mdpi.com Several species within this genus have been identified as containing supinine and its N-oxide.

Heliotropium europaeum (Common Heliotrope), native to Europe, Asia, and Africa, is a known producer of supinine N-oxide. cabidigitallibrary.org Studies on H. europaeum from Turkey revealed that a high percentage of the total alkaloids exist as N-oxides (92.86%). Research on hay contaminated with H. europaeum in Israel also identified this compound. researchgate.net The plant itself contained significantly higher concentrations of this compound compared to the contaminated hay. researchgate.net

Cynoglossum officinale (Hound's Tongue), another member of the Boraginaceae family, contains high levels of PAs, which are predominantly in the N-oxide form. researchgate.netru.nlarizona.edu While specific identification of this compound is not always detailed, the plant is a major source of related PAs. nih.govtandfonline.com

Other Heliotropium species also contribute to the distribution of supinine-type PAs. wur.nlmdpi.com

The Asteraceae family, particularly the Senecioneae and Eupatorieae tribes, is another major group of PA-producing plants. nih.govmdpi.com

Ageratum conyzoides (Billygoat-weed) has been identified as a botanical source of this compound. nih.govnih.gov A 2024 study analyzing Malaysian stingless bee honey and local flora established a direct link between the presence of this compound (or its isomers) in the honey and the bees foraging on nearby A. conyzoides. nih.govnih.govresearchgate.netresearchgate.net The plant's PA profile, which included supinine and this compound, matched that found in the honey. nih.govdntb.gov.ua It is noteworthy that PA profiles in A. conyzoides can vary geographically, with some studies on samples from other regions primarily identifying different PAs like lycopsamine (B1675737) and its derivatives. scielo.brscielo.br

The Fabaceae family, especially the Crotalarieae tribe, is recognized as a significant producer of pyrrolizidine alkaloids. nih.govmdpi.com While genera like Crotalaria are known sources of various PAs, specific reports detailing this compound in this family are less common in the literature compared to Boraginaceae and Asteraceae. nih.gov The Eupatorieae tribe of the Asteraceae family also includes species that produce supinine-type alkaloids. researchgate.netresearchgate.netresearchgate.net

Asteraceae (e.g., Ageratum conyzoides)

Identification of Specific Plant Species as Primary Biogenetic Sources of this compound

Several specific plant species have been confirmed as primary sources for the biosynthesis of this compound. The concentration of these alkaloids can differ based on the plant part, with the highest levels often found in reproductive tissues like flowers and seeds to protect them from predation.

Heliotropium europaeum : Research has definitively identified supinine and its N-oxide in this species. phcog.com A detailed analysis of aerial parts of the plant found a concentration of 66 ± 24 µg/g (dry weight) of this compound. researchgate.net

Ageratum conyzoides : This species has been confirmed as a source of supinine and its N-oxide, particularly in a study linking the plant to contaminated honey. nih.govnih.gov High-resolution mass spectrometry was used to tentatively identify this compound (or an isomer) in the flowers of the plant. nih.gov

Heliotropium indicum : This species is reported to contain a range of PAs, including supinine. journalagent.com

Heliotropium hirsutissimum : Supinine is among the PAs identified in this plant. journalagent.com

Presence and Profile of this compound in Plant-Derived Products (e.g., honey)

The presence of this compound is not limited to the plants themselves but can extend to products derived from them. Honey serves as a primary example of this contamination pathway.

When bees forage on PA-containing plants, the alkaloids can be transferred into honey, posing a potential risk for human consumption. food.gov.uknih.gov A recent investigation into stingless bee honey (Heterotrigona itama) from Malaysia found it contained this compound or its isomers. nih.govnih.gov The source was traced to the bees foraging on Ageratum conyzoides growing near their hives. nih.govresearchgate.net The PA profile in the honey directly matched the profile of the local A. conyzoides flowers. nih.govresearchgate.net This finding highlights that the botanical origin of honey dictates its PA contamination profile. researchgate.net

Isomeric Considerations of this compound in Natural Samples (e.g., differentiation from amabaline N-oxide)

A significant analytical challenge in the study of this compound is its differentiation from its stereoisomer, amabaline N-oxide. Supinine and amabaline are isomers that often co-occur and display nearly identical fragmentation patterns in mass spectrometry (MS) analysis, making them difficult to distinguish. nih.govresearchgate.net

Analytical Difficulty : In many analyses, such as those using UHPLC-MS/MS, this compound and amabaline N-oxide are not easily separated. nih.gov The base peak at m/z 122, for instance, is characteristic of both supinine and amabaline. nih.govresearchgate.netresearchgate.netresearchgate.net

Inferred Identification : The assignment of a chromatographic peak to either this compound or amabaline N-oxide is often inferred based on the stereochemistry of other, more easily identifiable PAs present in the sample that share the same necic acid. nih.govresearchgate.net

Reported Co-occurrence : In the study of Ageratum conyzoides and related honey, a major peak was tentatively identified as this compound, while a minor isomer was proposed to be amabaline N-oxide based on slight chromatographic differences and fragmentation patterns. nih.gov The identification remains tentative due to the lack of certified reference standards for all isomers.

Biosynthesis of Supinine N Oxide in Plant Systems

General Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways

Pyrrolizidine alkaloids are a diverse group of secondary metabolites that plants produce as a chemical defense against herbivores. nih.gov Their biosynthesis is a complex, highly regulated process that begins with common amino acids and proceeds through several key intermediates. ontosight.ai These compounds are primarily found in plant families such as Asteraceae, Boraginaceae, and Fabaceae. pnas.org

The biosynthetic journey starts with the amino acid arginine, which is converted first to ornithine and then to putrescine. nih.govontosight.ai The first committed step in the PA-specific pathway is the synthesis of the rare polyamine homospermidine. pnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which combines putrescine and spermidine (B129725) (itself derived from putrescine) to form homospermidine. cdnsciencepub.comoup.com HSS is considered a key regulatory point, controlling the total amount of alkaloid the plant produces. pnas.org

Following its formation, homospermidine undergoes oxidation, likely by a copper-dependent diamine oxidase, which leads to cyclization and the formation of the characteristic bicyclic necine base core of PAs. nih.gov This core structure, often starting as 1-hydroxymethylpyrrolizidine, is the foundation upon which the vast diversity of PAs is built through various modifications like hydroxylation and desaturation. nih.gov

Enzymatic N-oxidation Processes in Plant Metabolism

A common and significant modification of the tertiary amine PAs is N-oxidation. mdpi.com In many plants, the majority of PAs are stored and transported as their N-oxide derivatives. mdpi.comcapes.gov.br This conversion dramatically changes the chemical properties of the alkaloid, making it more water-soluble. frontiersin.org The N-oxidation is catalyzed by specific N-oxygenase enzymes.

Plant N-oxygenases belong to several enzyme families, including cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs), which are known to catalyze a wide array of oxidative reactions in secondary metabolism. hyphadiscovery.comoup.comacs.org These enzymes are crucial for the biosynthesis of many defense compounds. oup.com

In the context of PAs, a well-characterized enzyme is senecionine (B1681732) N-oxygenase (SNO), which was identified in arctiid moths that sequester PAs from their host plants. plos.org This enzyme is a flavoprotein that converts toxic tertiary PAs into their non-toxic N-oxide forms for safe storage. plos.org In plants, while the enzymes are less characterized, it is understood that they perform a similar function. For instance, studies on various Boraginaceae species confirm that PAs are genuinely present as N-oxides, indicating robust N-oxygenase activity. capes.gov.br These plant enzymes are often monooxygenases that require a reductant like NADPH and molecular oxygen to function. asm.orggenome.jp

Table 1: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

Enzyme NameAbbreviationFunctionPrecursor(s)Product(s)
Homospermidine SynthaseHSSCatalyzes the first committed step in PA biosynthesis. pnas.orgoup.comPutrescine, SpermidineHomospermidine
Diamine Oxidase-Oxidizes homospermidine to initiate cyclization. nih.govHomospermidine4,4´-iminodibutanal
Pyrrolizidine Alkaloid N-oxygenasePNO / SNOCatalyzes the N-oxidation of the necine base. ontosight.aiplos.orgTertiary Pyrrolizidine AlkaloidPyrrolizidine Alkaloid N-oxide

Plant oxygenases can exhibit high substrate specificity. acs.orgmdpi.com The catalytic mechanism for N-oxygenation typically involves the activation of molecular oxygen by the enzyme's cofactor (e.g., a heme group in P450s or a flavin in FMOs). hyphadiscovery.comoup.com The enzyme binds the tertiary amine substrate, and an oxygen atom is transferred to the nitrogen, yielding the N-oxide. hyphadiscovery.com

An example of this specificity is seen with senecionine N-oxygenase. This enzyme efficiently N-oxidizes PAs of the senecionine and monocrotaline (B1676716) types. However, it does not act on ester alkaloids that lack a hydroxyl group at the C-7 position, such as supinine (B1681194). genome.jp This indicates that a different, specific N-oxygenase is responsible for the formation of supinine N-oxide. While the exact enzyme that N-oxidizes supinine in plants has not been fully characterized, its existence is inferred from the natural occurrence of this compound. capes.gov.br The specificity of these enzymes is determined by the architecture of their active site, which dictates which substrates can bind effectively for catalysis to occur. mdpi.commdpi.com

Identification and Characterization of N-oxygenase Enzymes

Ecological Significance of N-oxidation in Plant Chemical Defense Mechanisms

The N-oxidation of pyrrolizidine alkaloids is a critical component of plant chemical defense strategy. nih.gov While PAs in their tertiary amine form are toxic, their N-oxide counterparts are generally considered non-toxic or less toxic. plos.org This conversion serves several ecological purposes.

Firstly, the increased water solubility of N-oxides facilitates their transport through the plant's vascular system and storage in vacuoles, keeping the toxic free base form from disrupting cellular processes. frontiersin.org Secondly, this non-toxic form acts as a "pro-toxin." When an herbivore consumes the plant material, the N-oxides are often reduced back to the toxic tertiary amines in the anaerobic environment of the insect's gut, unleashing their toxicity and deterring further feeding. frontiersin.org

Therefore, N-oxidation provides the plant with a mechanism to safely store and deploy its chemical weapons. It represents an elegant evolutionary solution that balances the need for potent defense with the imperative of avoiding self-toxicity. frontiersin.orgwordpress.com The production of these secondary metabolites is a clear defense against herbivores and pathogens. zju.edu.cn

Elucidation of Precursors and Intermediate Metabolites in this compound Formation

The biosynthetic pathway to this compound follows the general route of PA formation before diverging for its specific structure.

Precursors: The pathway begins with the primary metabolites arginine and ornithine, which are converted to putrescine. nih.govontosight.ai

Homospermidine Formation: Putrescine is used by homospermidine synthase (HSS) to produce homospermidine, the key pathway-specific intermediate. pnas.orgcdnsciencepub.com

Necine Base Formation: Homospermidine is oxidized and cyclized to form the initial pyrrolizidine structure. nih.gov Through a series of reactions, this is converted to the specific necine base of supinine, which is supinidine (B1213332).

Esterification to Supinine: The necine base supinidine is then esterified with a necic acid to form the monoester alkaloid, supinine. Tracer studies have been used to track the conversion of necine bases like supinidine into their final ester alkaloid forms. capes.gov.br

N-oxidation: In the final step, the tertiary amine nitrogen of the supinine molecule is oxidized by a specific N-oxygenase enzyme to yield this compound. ontosight.aimdpi.com This step is crucial for the alkaloid's storage and transport within the plant. frontiersin.org

Advanced Analytical Methodologies for Supinine N Oxide Research

Comprehensive Extraction and Sample Preparation Techniques for Complex Matrices

The initial and critical step in the analysis of Supinine (B1681194) N-oxide is its extraction from the sample matrix. The choice of extraction technique is paramount to ensure high recovery and removal of interfering substances.

Solid Phase Extraction (SPE) and Modified QuEChERS Approaches

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides from complex samples. researchgate.netnih.gov SPE cartridges, such as those with reversed-phase (RP) materials like C18, are conditioned and then used to retain the analytes of interest while allowing interfering compounds to pass through. The retained compounds, including Supinine N-oxide, are then eluted with a suitable solvent. For instance, a study on the determination of various PAs utilized SPE with CHROMABOND HR-X and C18 ec phases, followed by elution with methanol.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of PAs and PANOs. mdpi.com This approach involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. mdpi.com A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, using sorbents such as primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments. Modified QuEChERS methods have been successfully applied to various food matrices for the analysis of PAs. researchgate.netresearchgate.net

Table 1: Comparison of SPE and QuEChERS for this compound Extraction
FeatureSolid Phase Extraction (SPE)QuEChERS
Principle Analyte retention on a solid sorbent and selective elution. nih.govLiquid-liquid partitioning followed by dispersive SPE cleanup.
Common Sorbents C18, HR-X, strong cation exchange (SCX). nih.govPrimary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).
Advantages High selectivity and concentration factors. nih.govFast, simple, and uses small solvent volumes. mdpi.com
Application Plant material, honey. nih.govFruits, vegetables, honey, teas. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is another fundamental technique for the extraction of this compound. sci-hub.se This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com For the extraction of PANOs, which are more polar than their free base counterparts, the selection of appropriate solvents and pH conditions is crucial. researchgate.net Acidified water is often used to extract the protonated alkaloids from the sample, which can then be partitioned into an organic solvent after basification. researchgate.net Continuous liquid-liquid extraction has also been employed for the enrichment of alkaloid fractions. researchgate.net

High-Resolution Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and isomers before detection.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has become the "gold standard" for the simultaneous analysis of PAs and their N-oxides, including this compound. researchgate.net UHPLC systems utilize columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. americanpharmaceuticalreview.com This enhanced separation capability is critical for resolving isomeric PAs and PANOs, which often have identical mass spectra. nih.govnih.gov For instance, a study on stingless bee honey successfully used UHPLC-MS/MS to identify this compound and its isomers. nih.govnih.gov The mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the analysis of PAs, though it is generally less suitable for their N-oxides due to their low volatility and thermal lability. mdma.chmdpi.com Direct analysis of PANOs like this compound by GC is often not feasible as they can degrade in the hot injector port. mdma.ch Therefore, analysis of PANOs by GC typically requires a prior reduction step to convert them to their corresponding tertiary amine bases (e.g., Supinine). mdma.ch Alternatively, derivatization can be employed to increase the volatility of the N-oxides. researchgate.net GC coupled with mass spectrometry (GC-MS) has been used to establish the PA profiles of various plant species. biocrick.com

Table 2: Chromatographic Methods for this compound Analysis
MethodPrincipleAdvantages for this compound AnalysisLimitations
UHPLC Partitioning between a liquid mobile phase and a solid stationary phase with small particles. americanpharmaceuticalreview.comHigh resolution of isomers, high sensitivity, suitable for polar and thermally labile compounds. nih.govresearchgate.netHigher backpressure requires specialized instrumentation.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. mdma.chHigh separation efficiency for volatile compounds. biocrick.comNot suitable for direct analysis of thermally labile N-oxides without derivatization or reduction. mdma.ch

Advanced Mass Spectrometric Detection and Identification Strategies

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound. High-resolution mass spectrometry (HRMS), particularly when coupled with UHPLC, offers unparalleled selectivity and sensitivity.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of PAs and PANOs. nih.gov In MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the compound. For this compound, characteristic fragments can be observed that correspond to the necine base and the necic acid moiety. nih.gov For example, the fragmentation of supinidine (B1213332) N-oxide esters often yields specific fragment masses. nih.gov

High-resolution accurate mass (HRAM) spectrometry, such as that performed on Orbitrap instruments, provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and its fragments. nih.govresearchgate.net This capability is invaluable for the tentative identification of unknown PAs and for distinguishing between isomers with very similar fragmentation patterns. nih.govresearchgate.net For example, HRAM MS/MS spectra for a peak tentatively identified as this compound in Ageratum conyzoides showed a matching mass spectrum to that observed in honey samples. nih.gov The use of metal ion complexation in electrospray ionization mass spectrometry has also been explored as a strategy to differentiate between positional isomers of N-oxides.

Table 3: Mass Spectrometric Data for this compound
Ionm/z (monoisotopic)TechniqueReference
[M+H]⁺300.1805HRAM-MS/MS researchgate.net
[M+H]⁺300.1804HRAM-MS/MS nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound and other pyrrolizidine alkaloids. mdpi.com Its combination of the powerful separation capabilities of liquid chromatography, particularly ultra-high performance liquid chromatography (UHPLC), with the sensitive and selective detection of tandem mass spectrometry makes it ideal for trace-level analysis in complex samples such as honey and herbal products. mdpi.comnih.govnih.gov

In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where compounds are separated based on their physicochemical properties. The eluent is then introduced into the mass spectrometer. For targeted analysis, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule of this compound) is selected and fragmented, and one or more specific product ions are monitored. This highly selective process allows for accurate quantification even in the presence of co-eluting matrix components.

Research on stingless bee honey has utilized UHPLC-MS/MS for both targeted and untargeted screening of PAs. nih.govnih.gov While targeted analysis against a panel of available certified standards is common, untargeted approaches are crucial for identifying compounds for which no standards exist, such as certain isomers of this compound. nih.govresearchgate.net In one study, an untargeted analysis of Malaysian stingless bee honey led to the tentative identification of this compound or a stereoisomer. nih.gov

ParameterFindingSource
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) nih.govnih.gov
Application Analysis of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) in stingless bee honey. nih.govnih.gov
Analysis Mode Both targeted analysis (using certified standards) and untargeted analysis for isomer identification. nih.govresearchgate.net
Key Finding Tentative identification of this compound (or an isomer) in honey from Heterotrigona itama bees that foraged on Ageratum conyzoides. nih.govresearchgate.net

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap, Q-ToF)

High-Resolution Accurate Mass (HRAM) Spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. azolifesciences.com Instruments like Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). bioanalysis-zone.com This capability allows for the determination of an ion's elemental formula, a critical step in identifying unknown compounds. bioanalysis-zone.com

While conventional mass spectrometers measure a nominal mass (an integer value), HRAM provides an "exact mass." bioanalysis-zone.com This precision can distinguish between molecules that have the same nominal mass but different elemental compositions. For this compound, HRAM analysis is used to confirm that the measured mass of a potential precursor ion aligns with its theoretical calculated mass.

In studies of PAs, Orbitrap HRAM spectrometry has been used to provide full scan data and MS² spectra for characterization. nih.govresearchgate.net For instance, the protonated molecule [M+H]⁺ of this compound has a calculated accurate mass of m/z 300.1805. nih.gov Observing a precursor ion at this exact mass in a sample provides strong evidence for the presence of this compound or one of its isomers. However, HRAMS alone cannot differentiate between stereoisomers, such as this compound and Amabaline N-oxide, as they share the same elemental formula and, therefore, the same exact mass. nih.govbioanalysis-zone.com

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Analytical ContextSource
This compoundC₁₅H₂₅NO₅300.1805Tentatively identified in Ageratum conyzoides and stingless bee honey using HRAM. nih.gov
Amabaline N-oxideC₁₅H₂₅NO₅300.1804A minor isomer with a nearly identical mass and fragmentation pattern, observed alongside the proposed this compound peak. nih.gov

Diagnostic Ion Filtering and Fragmentation Pattern Analysis for Isomer Characterization

Given that isomers of this compound cannot be distinguished by mass alone, the analysis of their fragmentation patterns via tandem mass spectrometry (MS/MS) is essential. nih.govresearchgate.net Diagnostic ion filtering is a powerful computational technique applied post-acquisition to screen HRAM data for specific, characteristic fragment ions or neutral losses associated with a particular class of compounds. nih.gov This allows researchers to systematically search for all potential PA N-oxides in a complex dataset without needing to know their exact precursor masses beforehand.

The fragmentation of pyrrolizidine alkaloids and their N-oxides follows predictable pathways, yielding diagnostic ions that reveal structural features of the necine base and the ester side chains.

Common PA Fragments: Fragment ions at m/z 120 and 138 are characteristic of many PAs with a retronecine (B1221780) or heliotridine (B129409) base. mjcce.org.mkresearchgate.net

Monoester N-oxide Fragments: The N-oxides of monoester PAs, like this compound, produce additional characteristic fragment ions. Ions at m/z 111 and 172 have been identified as being typical for this class of compounds. mjcce.org.mkresearchgate.net

Supinine/Amabaline Fragments: The fragmentation of supinine and its isomer amabaline has been described as producing a base peak at m/z 122. researchgate.net

By comparing the full MS/MS spectrum of an unknown compound to these established patterns and the spectra of known standards (when available), analysts can tentatively identify the compound and differentiate it from other isomers. For example, while this compound and Amabaline N-oxide have the same precursor mass, subtle differences in the relative abundances of their fragment ions might be used to distinguish them, though this remains a significant analytical challenge. mjcce.org.mk

PA/PANO ClassCharacteristic Fragment Ions (m/z)SignificanceSource
General PAs (Retronecine/Heliotridine type)120, 138Indicates the presence of the core necine base structure. mjcce.org.mkresearchgate.net
Monoester PAs (esterified at C9)94, 156Typical for monoesters like supinine. mjcce.org.mk
Monoester PA N-oxides111, 172Characteristic for the N-oxide form of C9 monoesters. mjcce.org.mkresearchgate.net
Supinine / Amabaline122 (base peak)A prominent fragment described for this specific isomeric group. researchgate.net

Challenges in the Availability of Reference Standards and Method Validation

A significant bottleneck in the research and routine monitoring of this compound is the limited availability of certified reference standards. mdpi.comnih.govresearchgate.net Analytical reference standards are materials of high purity and well-defined characterization that are essential for the definitive identification and accurate quantification of a substance. Without a certified standard for this compound, its identification in a sample remains "tentative," relying on evidence from HRAM and fragmentation patterns rather than direct comparison of retention time and mass spectra to an authentic standard. nih.govresearchgate.net

This scarcity poses major challenges for analytical method validation, a formal process required by regulatory bodies to demonstrate that a method is suitable for its intended purpose. biopharminternational.comnih.gov Key validation parameters include:

Selectivity: Proving the method can detect the analyte without interference from matrix components, which is difficult without the analyte itself to spike into blank matrix. nih.gov

Linearity and Range: Establishing a calibration curve to quantify the analyte is impossible without a standard. nih.gov

Accuracy and Precision: Assessing how close the measured value is to the true value and the repeatability of the measurement cannot be performed without a known quantity of the standard. nih.gov

Consequently, analyses are often semi-quantitative, providing an estimate of the concentration, or are part of an untargeted screening to simply confirm presence or absence. nih.govresearchgate.net The inherent complexity of biological and food matrices further complicates validation, as matrix effects can impact ionization efficiency and method recovery. atmp.iealtasciences.com While regulatory guidelines are evolving to accommodate these challenges with concepts like a "phase-appropriate" approach, the lack of standards for many PAs, including this compound, remains a primary obstacle to comprehensive quality control and risk assessment. mdpi.comatmp.ie

Metabolic Transformations of Supinine N Oxide

In Vitro Metabolic Studies in Non-human Biological Systems

The liver is a primary site for the metabolism of xenobiotics, including supinine (B1681194) N-oxide. Hepatic enzyme systems, particularly cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), play a significant role in the biotransformation of pyrrolizidine (B1209537) alkaloids and their N-oxides. food.gov.ukucl.ac.uk While direct oxidation of PA N-oxides to pyrrolic metabolites in the liver is not the primary pathway, hepatic microsomes are capable of reducing N-oxides back to their tertiary amine parent alkaloids. researchgate.netresearchgate.net This reduction is a crucial step, as the parent alkaloid, supinine, can then be metabolically activated by hepatic CYPs to form reactive and toxic pyrrolic metabolites. researchgate.netnih.gov

Table 1: Key Hepatic Enzyme Systems in PA N-oxide Metabolism

Enzyme SystemPrimary Function in PA MetabolismRole in Supinine N-oxide Fate
Cytochrome P450 (CYP) Oxidation of parent PAs to toxic pyrroles; Reduction of PA N-oxides to parent PAs. researchgate.netresearchgate.netnih.govReduces this compound to supinine, which can then be bioactivated. researchgate.netresearchgate.net
Flavin-containing Monooxygenase (FMO) N-oxidation of parent PAs to PA N-oxides (detoxification). ucl.ac.ukresearchgate.netPotentially involved in the initial formation of this compound from supinine.

The gut microbiota plays a critical role in the metabolism of ingested compounds, including this compound. researchgate.net It is now well-established that intestinal bacteria can reduce PA N-oxides back to their corresponding parent tertiary alkaloids. food.gov.ukresearchgate.netresearchgate.net This reduction is significant because it makes the less readily absorbed N-oxides available for absorption as the more lipophilic parent alkaloid, which can then undergo hepatic bioactivation. food.gov.uk

While the liver and gut are the primary sites of metabolism for this compound, other tissues can also contribute to its biotransformation. nih.gov Extrahepatic metabolism can occur in various organs, including the kidneys, lungs, and the gastrointestinal tract itself. nih.gov For instance, FMO1, an enzyme capable of N-oxidation, is expressed in extrahepatic tissues like the kidney and intestine. nih.gov This suggests that the formation of this compound from any ingested supinine could potentially occur in these tissues.

Conversely, the reduction of this compound is not limited to the liver. The metabolic machinery in other tissues could potentially contribute to the reduction back to the parent alkaloid, although likely to a lesser extent than the liver and gut microbiota. The main toxic effects of pyrrolizidine alkaloids are often observed in the liver, but extra-hepatic damage can also occur, particularly with specific alkaloids. researchgate.net The distribution of metabolic enzymes throughout the body implies that the biotransformation of this compound is a complex process involving multiple organs. nih.govfrontiersin.org

Conjugation reactions represent a major detoxification pathway for many xenobiotics. drughunter.com For pyrrolizidine alkaloids and their metabolites, glucuronidation is a potential route of elimination. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the attachment of glucuronic acid to various substrates, increasing their water solubility and facilitating their excretion. nih.govuniprot.org

Contribution of Other Tissues to this compound Metabolism

In Vivo Metabolic Research in Non-human Animal Models

The study of absorption, distribution, metabolism, and excretion (ADME) provides a comprehensive understanding of a compound's behavior in a living organism. wikipedia.orgtechnologynetworks.com For this compound, the ADME profile is critical to understanding its potential toxicity.

Absorption: Supinine N-oxides, being more water-soluble than their parent alkaloids, are generally less readily absorbed from the gastrointestinal tract. food.gov.uk However, their reduction to the more lipophilic parent alkaloid, supinine, by the gut microbiota facilitates absorption. food.gov.ukresearchgate.net In silico predictions suggest that most PAs, with the exception of the necine base itself, have good intestinal absorption. researchgate.net

Distribution: Following absorption, supinine and any absorbed this compound are distributed throughout the body via the bloodstream. wikipedia.org The distribution patterns will influence which tissues are exposed to the parent alkaloid and its toxic metabolites. The liver is the primary target organ due to its high blood flow and extensive metabolic capacity. researchgate.net

Metabolism: As detailed in the in vitro sections, metabolism involves reduction of this compound to supinine, primarily by the gut microbiota and hepatic enzymes, followed by hepatic bioactivation of supinine to toxic pyrrolic metabolites. researchgate.netresearchgate.netnih.gov Detoxification pathways such as N-oxidation and conjugation also occur. ucl.ac.ukresearchgate.netresearchgate.net

Table 2: Summary of ADME Properties of this compound

ADME ParameterDescriptionKey Factors
Absorption Poorly absorbed directly, but reduction to supinine by gut microbiota enhances absorption of the parent alkaloid. food.gov.ukresearchgate.netWater solubility of N-oxide, lipophilicity of parent alkaloid, gut microbiota activity. food.gov.ukresearchgate.net
Distribution Distributed via the bloodstream to various tissues, with the liver being a primary site of accumulation and metabolism. researchgate.netwikipedia.orgBlood flow, tissue binding. technologynetworks.com
Metabolism Reduction to supinine in the gut and liver, followed by hepatic bioactivation to toxic pyrroles. Detoxification via conjugation is also possible. researchgate.netresearchgate.netnih.govresearchgate.netActivity of gut microbiota, hepatic CYP and FMO enzymes, UGT enzymes. ucl.ac.uknih.govresearchgate.netresearchgate.net
Excretion Primarily excreted in the urine as the N-oxide or conjugated metabolites. food.gov.ukWater solubility, renal and biliary clearance.

Bioactivation Pathways and Formation of Reactive Metabolites

The metabolic pathway of this compound is intrinsically linked to that of its parent pyrrolizidine alkaloid (PA), supinine. The formation of PA N-oxides (PANOs), such as this compound, is generally considered a detoxification pathway. openrepository.com This conversion is catalyzed by enzymes including cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). openrepository.comfood.gov.uk The resulting N-oxides are highly water-soluble and are readily excreted, typically in the urine. food.gov.uk

However, this detoxification is not irreversible. This compound can be reduced back to its parent tertiary base, supinine, by gut microbiota and hepatic enzymes. researchgate.netnih.gov This reversion is critical because the parent PA, not the N-oxide, is the substrate for bioactivation. researchgate.net The bioactivation of supinine, a retronecine-type PA, occurs in the liver via CYP-mediated oxidation (dehydrogenation). researchgate.netresearchgate.net This process transforms the supinine into highly reactive electrophilic pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHP), also known as pyrrolic esters. researchgate.netnih.gov

Table 1: Metabolic Conversion Pathways of this compound

Transformation Compound Enzymes/Conditions Result Significance
N-oxidation Supinine Cytochrome P450, FMOs This compound Detoxification openrepository.comfood.gov.uk
Reduction This compound Gut microbiota, Hepatic enzymes Supinine Reversion to parent PA researchgate.netnih.gov
Bioactivation (Dehydrogenation) Supinine Cytochrome P450 Dehydrosupinine (Pyrrolic Ester) Formation of Reactive Metabolite researchgate.netnih.gov
Adduct Formation Dehydrosupinine Cellular Nucleophiles (Protein, DNA) Covalent Adducts Cellular Damage/Toxicity researchgate.netnih.gov

Influence of Kinetic Parameters on Metabolic Fate

The ultimate metabolic fate of this compound is determined by a dynamic interplay between the rates of its formation, its reduction back to the parent alkaloid, and the subsequent metabolism of supinine. The key kinetic parameters governing its toxicity are the balance between detoxification pathways and bioactivation pathways. openrepository.comnih.gov

The primary competing pathways are:

Detoxification: This includes the N-oxidation of supinine to this compound and the hydrolysis of supinine by esterases, which cleaves the ester group to release the necine base and acid. food.gov.uknih.gov

Bioactivation: This involves the CYP-mediated conversion of supinine to reactive dehydrosupinine. researchgate.net

The relative efficiency and saturation kinetics of these pathways are dose-dependent. Research on other PAs, such as senecionine (B1681732), demonstrates that at high doses, detoxification mechanisms can become overwhelmed. nih.gov For instance, the conjugation of reactive pyrrolic intermediates with glutathione (B108866) (GSH), a critical detoxification process, can be limited by the depletion of cellular GSH stores. nih.gov When this occurs, a larger fraction of the reactive metabolites escapes detoxification and binds to cellular proteins and DNA, leading to increased toxicity. nih.gov

Therefore, at low concentrations of this compound, efficient reduction to supinine followed by detoxification may prevent significant toxicity. However, at higher concentrations, the saturation of detoxification pathways (like GSH conjugation) could lead to a kinetic shift favoring bioactivation and the formation of protein and DNA adducts, thereby increasing the potential for cellular damage. nih.gov The relative potency (REP) of a PA N-oxide compared to its parent PA can thus be dependent on the dose and the specific toxicological endpoint being measured, as these factors are influenced by the underlying metabolic kinetics. nih.gov

Species-Specific Metabolic Differences in Non-human Mammalian Systems

The susceptibility of different animal species to the toxicity of pyrrolizidine alkaloids, including supinine and its N-oxide, varies significantly. food.gov.ukscispace.com These differences are largely attributed to variations in the activity and balance of the metabolic enzymes responsible for PA detoxification and bioactivation. food.gov.uk

Key enzymatic differences among species include:

Cytochrome P450 (CYP) Enzymes: The rate of CYP-mediated bioactivation to form reactive pyrrolic metabolites can differ between species. acs.org

Esterases: The presence of specific carboxylesterases that hydrolyze the ester linkage of PAs is a major detoxification route. Species with high hepatic esterase activity are generally more resistant to PA toxicity. nih.gov

Flavin-containing Monooxygenases (FMOs): These enzymes contribute to the detoxification pathway via N-oxidation. food.gov.uk

Gastrointestinal Microbiota: In ruminants, microbes in the rumen play a crucial role in detoxification. They can reduce the N-oxide to the parent PA but, more importantly, can also hydrogenate the 1,2-double bond of the necine base, forming a saturated, non-toxic structure. acs.org

These enzymatic differences result in marked variations in susceptibility across common non-human mammalian systems. For example, rats are highly susceptible to PA toxicity, partly due to low levels of hepatic esterase activity. nih.gov In contrast, guinea pigs and rabbits exhibit higher resistance because of their significant liver esterase activity, which efficiently detoxifies PAs. nih.gov Ruminants like cattle are also relatively resistant due to the extensive detoxification capabilities of their rumen microbes. acs.org Interestingly, some species like hamsters are resistant despite having high rates of PA activation, indicating they possess highly efficient detoxification pathways that can effectively handle the reactive metabolites formed. acs.org These general principles of species-specific PA metabolism are expected to apply to the metabolic processing of this compound.

Table 2: Comparative Species-Specific Metabolism of Pyrrolizidine Alkaloids

Species Key Metabolic Feature(s) Resulting Susceptibility Reference(s)
Rat Low hepatic esterase activity. High nih.gov
Guinea Pig High hepatic esterase activity for detoxification. Low nih.gov
Rabbit High hepatic esterase activity for detoxification. Low nih.gov
Cattle (Ruminant) Ruminal microbes reduce the necine base double bond and N-oxides. Low acs.org
Hamster High rate of bioactivation but also very efficient detoxification. Low acs.org

Molecular and Cellular Mechanisms Associated with Supinine N Oxide

Biological Relevance of the N-oxide Functionality

The N-oxide moiety is a critical determinant of the molecule's behavior in biological systems. It influences its absorption, distribution, and transformation into a biologically active form.

The N-oxide group significantly increases the water solubility of pyrrolizidine (B1209537) alkaloids. uni-bonn.de This polarity generally decreases membrane permeability compared to the corresponding tertiary amine. semanticscholar.org Molecules with N-oxide functionalities often exhibit reduced ability to cross cellular membranes, which can influence their distribution within the body. semanticscholar.orgnih.gov For instance, the N-oxide of clozapine (B1669256) demonstrates low permeability across the blood-brain barrier. frontiersin.org Pyrrolizidine alkaloid N-oxides are the predominant form found in plants and are readily transferred into milk due to their higher water solubility. uni-bonn.de While the N-oxide form may have limited passive diffusion across cell membranes, its reduction to the tertiary amine, supinine (B1681194), facilitates its entry into cells and subsequent intracellular activity.

Supinine N-oxide functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized into its active, toxic form within the body. nih.gov The N-oxide itself is relatively inert but can be reduced to its corresponding tertiary amine, supinine. uni-bonn.denih.gov This reductive activation is a key step in its toxicity.

This reduction is catalyzed by enzymes in the body. The gut microflora and hepatic microsomal enzymes can both facilitate the anaerobic reduction of pyrrolizidine alkaloid N-oxides to their tertiary amine counterparts. uni-bonn.denih.gov This process is crucial, as the N-oxide form is resistant to the initial metabolic activation by cytochrome P-450 enzymes that leads to toxicity. uni-bonn.de Once reduced to supinine, the molecule becomes a substrate for these enzymes. This concept of activating a less reactive N-oxide through reduction is a principle also explored in developing hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction and activation of the drug. nih.govnih.govresearchgate.net

Influence on Cellular Permeability and Intracellular Distribution

Molecular Interactions Following Metabolic Activation

Following the reduction of this compound to supinine, the molecule undergoes further metabolic changes, primarily in the liver, leading to the formation of highly reactive metabolites that can interact with and damage cellular components.

The toxicity of pyrrolizidine alkaloids like supinine is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. researchgate.net This process involves the desaturation of the necine base of the alkaloid, converting it into a highly reactive electrophilic pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). uni-bonn.de These DHPA metabolites are potent alkylating agents and are responsible for the toxic effects associated with these compounds. The formation of these reactive intermediates is a critical step that precedes the damage to cellular macromolecules. researchgate.net

The electrophilic DHPA metabolites generated during metabolic activation can react with nucleophilic centers in cellular macromolecules, leading to the formation of stable covalent adducts. ptbioch.edu.plresearchgate.net This binding to essential biomolecules such as DNA and proteins is considered a central mechanism of pyrrolizidine alkaloid toxicity. researchgate.netnih.gov

DNA Adducts: The reactive pyrrolic intermediates can alkylate DNA bases, forming DNA adducts. researchgate.netnih.gov This covalent modification of DNA can lead to mutations during cell division if not repaired, which is a key event in the initiation of carcinogenesis. nih.gov The formation of DNA adducts is a hallmark of genotoxicity for many chemical carcinogens. nih.gov

Protein Adducts: Similarly, the DHPA metabolites can bind to nucleophilic amino acid residues in proteins, forming protein adducts. pageplace.demdpi.com This can alter the structure and function of the proteins, disrupting their normal cellular roles. frontiersin.org The formation of pyrrole-protein adducts contributes significantly to the cytotoxicity of these alkaloids. researchgate.net Pyrrolizidine alkaloid-induced DNA-protein cross-links have also been reported, further contributing to their genotoxic effects. mdpi.com

The widespread formation of DNA and protein adducts leads to significant disruption of cellular homeostasis and the perturbation of critical cellular pathways. researchgate.net Cellular homeostasis relies on the proper functioning of a complex network of proteins and signaling pathways that regulate processes like cell growth, differentiation, and death. nih.govmdpi.comfrontiersin.org

The damage to DNA and the inactivation of key proteins can trigger various stress responses and signaling cascades. nih.gov For example, unrepaired DNA damage can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). The inactivation of enzymes and structural proteins can disrupt metabolic pathways, impair cellular respiration, and compromise the structural integrity of the cell. Perturbations in critical signaling networks, such as the MAPK pathway, have been linked to the development of various diseases. nih.gov Ultimately, these molecular insults can lead to the well-documented hepatotoxicity, genotoxicity, and carcinogenicity associated with pyrrolizidine alkaloids. uni-bonn.de

Covalent Adduct Formation with Intracellular Macromolecules (e.g., DNA, proteins)

Structure-Activity Relationships (SAR) in Pyrrolizidine Alkaloid N-oxides

The biological activity of pyrrolizidine alkaloid (PA) N-oxides, including this compound, is intricately linked to their chemical structure. The relationship between the molecular architecture and the resulting toxicological profile is a critical area of study for understanding their mechanisms of action.

Structural Determinants Influencing Metabolic Activation Pathways

The metabolic fate of a pyrrolizidine alkaloid N-oxide is largely dictated by specific structural features. For a PA or its N-oxide to exert significant toxicity, it typically requires bioactivation to chemically reactive pyrrolic derivatives. inchem.org This activation is dependent on several key structural elements:

1,2-Unsaturation of the Necine Base: A double bond between carbons 1 and 2 of the necine base is a primary requirement for metabolic activation to toxic pyrrolic esters. inchem.orgmdpi.comthieme-connect.comnih.gov Saturated PAs are generally considered to have low or no toxicity. mdpi.com Supinine, being a derivative of a 1,2-unsaturated necine base, possesses this critical feature.

Esterification: The necine base must be esterified. nih.gov The nature of the esterifying acid (necic acid) significantly influences the molecule's reactivity and toxicity.

N-oxidation: The formation of an N-oxide at the tertiary nitrogen of the necine base is a significant modification. semanticscholar.orgnih.gov While often considered a detoxification pathway as N-oxides are more water-soluble and readily excreted, this process is reversible. nih.govoup.comresearchgate.net PA N-oxides can be reduced back to the parent tertiary amine, which can then undergo metabolic activation to toxic pyrroles. thieme-connect.comnih.govresearchgate.net This retro-conversion can be mediated by gut microbiota and hepatic enzymes. researchgate.netnih.govacs.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict the hepatotoxic potential of a large number of PAs. These models have defined a rank order of toxicity based on structural features. For the necine base modification, the order is dehydropyrrolizidine (the activated form) being far more toxic than the tertiary PA, which is considered equally toxic to the N-oxide form (dehydropyrrolizidine >> tertiary PA = N-oxide). nih.govoup.comdatadryad.org This suggests that the potential for conversion back to the tertiary amine is a key determinant of the N-oxide's toxicity.

Impact of Necine Base and Necic Acid Modifications on Biological Activity

The specific structures of both the necine base and the necic acid are crucial in determining the biological activity of PA N-oxides. nih.govsemanticscholar.org

Necine Base Structure: PAs are classified based on their necine base, such as retronecine (B1221780), heliotridine (B129409), otonecine, and platynecine types. mdpi.commdpi.com Supinine is a heliotridine-type PA. researchgate.net Retronecine and heliotridine-type PAs can be metabolically converted to PA N-oxides, whereas otonecine-type PAs cannot due to a methylated nitrogen atom. mdpi.comnih.gov Studies have shown that the structure of the necine base affects the toxic potency, with retronecine-type PAs generally producing more reactive pyrrole-protein adducts than otonecine-type PAs with similar necic acids. acs.org

Necic Acid Structure: The complexity of the necic acid moiety plays a significant role in toxicity. A general hierarchy of toxicity related to the necic acid is: macrocyclic diesters ≥ open-ring diesters > monoesters. nih.govoup.comdatadryad.org Supinine is a monoester, which places it in a category of generally lower toxicity compared to diester PAs like lasiocarpine. researchgate.netmdpi.com Research indicates that the necic acid has a greater influence on acute hepatotoxicity than the necine base. nih.govoup.comdatadryad.org Modifications such as hydroxylation and acetylation of the necic acid can further alter the biological activity. nih.govmdpi.com

The structural diversity arising from different combinations of necine bases and necic acids, along with modifications like N-oxidation, leads to a wide spectrum of biological activities among PAs. semanticscholar.orgnih.gov

Relative Potency Considerations Based on Molecular Structure and Metabolism

The concept of relative potency (REP) is used to compare the toxicity of different PAs and their N-oxides. researchgate.netfrontiersin.org For risk assessment, PA N-oxides are often considered to be as toxic as their parent PAs, assuming complete reduction back to the tertiary amine in the body. researchgate.net However, in vitro studies often show that N-oxides are substantially less toxic than their parent compounds. researchgate.netfrontiersin.org

The structural features discussed previously are key to determining these REP factors.

N-Oxide vs. Tertiary Base: The debate on the relative potency of PA N-oxides continues. While some approaches assume equal toxicity (REP = 1.0), in vitro data often suggest a much lower potency (REP < 0.1). researchgate.netfrontiersin.org The actual in vivo toxicity depends on the extent of reduction of the N-oxide to the parent PA, which can be influenced by factors like gut microbiota composition and hepatic enzyme activity. thieme-connect.comfrontiersin.org Studies on supinine and its N-oxide in stingless bee honey noted that supinine-type PAs, which lack a hydroxyl group at C7, are thought to be less hepatotoxic. nih.govresearchgate.net

The following table summarizes the structural features and their general impact on the relative potency of pyrrolizidine alkaloids, including N-oxides like this compound.

Structural FeatureInfluence on Relative PotencyExample Compounds
Necine Base 1,2-unsaturated (e.g., Retronecine, Heliotridine) required for toxicity. Saturated (e.g., Platynecine) are non-toxic. mdpi.comSupinine (Heliotridine-type), Lasiocarpine (Heliotridine-type)
Necic Acid Macrocyclic diesters > Open-ring diesters > Monoesters. oup.comdatadryad.orgacs.orgSupinine (Monoester), Lasiocarpine (Open-ring diester)
N-Oxidation Generally considered a detoxification, but reversible. thieme-connect.comnih.gov Potency depends on reduction to parent PA. researchgate.netfrontiersin.orgThis compound

Advanced In Vitro Cellular Models for Mechanistic Elucidation

To understand the detailed molecular and cellular mechanisms of this compound, researchers utilize various advanced in vitro models. These systems allow for controlled experiments to dissect specific biological pathways without the complexities of a whole organism.

Cell-Free Enzymatic Systems for Biotransformation Studies

Cell-free systems are crucial for studying the metabolic transformations of compounds like this compound in a simplified environment. These systems typically consist of isolated enzymes or subcellular fractions.

Liver Microsomes: Preparations of human liver microsomes are widely used as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are central to PA metabolism. acs.orgmdpi.com These systems can be used to study the conversion of this compound back to supinine and the subsequent activation of supinine to reactive pyrrolic intermediates. acs.org Studies have shown that different CYPs (e.g., CYP3A4, CYP3A5) have varying abilities to activate different types of PAs. acs.org

Recombinant Human CYPs: To pinpoint the specific enzymes responsible for metabolism, researchers use systems containing individual, recombinantly expressed human CYP enzymes. acs.org This allows for the determination of which specific CYP isoform is responsible for the activation of a particular PA. acs.org

Flavin-containing Monooxygenases (FMOs): Besides CYPs, FMOs are also involved in the N-oxidation of PAs. hyphadiscovery.com Cell-free systems containing these enzymes can help elucidate their role in the formation and potential reduction of this compound. nih.govhyphadiscovery.com

Mammalian Cell Culture Systems (e.g., primary cultures, immortalized cell lines) for Cellular Response Assessment

Mammalian cell cultures provide a more integrated system than cell-free models to assess the cellular consequences of exposure to this compound and its metabolites. diva-portal.orgevitria.com

Primary Hepatocytes: These cells are isolated directly from liver tissue and are considered the "gold standard" for in vitro hepatotoxicity studies because they retain many of the metabolic and functional characteristics of liver cells in vivo. researchgate.net They can be used to study the full sequence of metabolic activation of this compound and the subsequent cellular damage, such as cytotoxicity and DNA adduct formation. researchgate.net

Immortalized Cell Lines: Cell lines such as HepG2 (a human hepatoma cell line) and other rodent hepatocyte lines (e.g., H-4-II-E) are commonly used for toxicity screening. researchgate.net While they may have altered metabolic capacities compared to primary cells, they offer advantages in terms of availability, ease of culture, and reproducibility. researchgate.netcarnegiescience.edu They are valuable for assessing endpoints like cytotoxicity, apoptosis, and oxidative stress. diva-portal.orgnih.gov

Co-culture Systems: More complex models involve co-culturing different cell types, such as hepatocytes and immune cells (e.g., macrophages), to investigate cell-cell interactions and inflammatory responses following toxicant exposure.

3D Organoid Models: Miniature, organ-like structures grown in 3D culture, known as organoids, are emerging as highly relevant models. azolifesciences.com Liver organoids derived from stem cells can replicate the complex architecture and function of the liver more closely than 2D cultures, offering a more accurate platform for assessing the toxicity of compounds like this compound. azolifesciences.com

These in vitro systems are instrumental in measuring a variety of cellular responses to assess toxicity, including:

Cell viability assays (e.g., MTT assay). researchgate.net

Measurement of enzyme leakage (e.g., lactate (B86563) dehydrogenase) as an indicator of cell membrane damage. researchgate.net

Detection of apoptosis and changes in the cell cycle. nih.gov

Quantification of oxidative stress and reactive oxygen species (ROS) formation. diva-portal.org

Analysis of DNA damage and adduct formation. nih.gov

The following table lists some of the common in vitro models used in PA toxicity research.

Model SystemTypeKey Application for this compound ResearchReferences
Liver Microsomes Cell-FreeStudying CYP-mediated reduction and activation acs.orgmdpi.com
Recombinant CYPs Cell-FreeIdentifying specific enzymes in metabolic pathways acs.org
Intestinal Microbiota Cell-FreeAssessing reduction of N-oxide to parent PA researchgate.netmdpi.com
Primary Hepatocytes Cell Culture"Gold standard" for hepatotoxicity and metabolism researchgate.net
HepG2 Cells Cell CultureHigh-throughput cytotoxicity and mechanistic screening researchgate.net
3D Liver Organoids Cell CultureAdvanced, physiologically relevant toxicity testing azolifesciences.com

Application of High-Throughput Screening and Omics Approaches for Mechanism Discovery

The elucidation of the precise molecular and cellular mechanisms of action for chemical compounds such as this compound is a complex endeavor. Modern biomedical research has increasingly relied on high-throughput screening (HTS) and multi-omics technologies to systematically investigate these mechanisms. nih.gov While specific studies applying these sophisticated techniques directly to this compound are not extensively documented in publicly available literature, this section outlines the principles of these approaches and how they would be hypothetically applied to uncover its biological activities.

High-Throughput Screening (HTS)

High-throughput screening involves the automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov HTS assays are designed to be rapid and sensitive, often using fluorescence or chemiluminescence to detect changes in cellular processes. nih.gov

In the context of this compound, HTS could be used in several ways:

Target Identification: A library of known biological targets (e.g., enzymes, receptors) could be screened against this compound to identify direct binding partners. A positive "hit" would indicate a potential molecular target, which could then be validated through further biochemical assays.

Pathway Analysis: Phenotypic screens could be employed where a cell-based model is treated with this compound, and a specific cellular outcome is measured, such as cell viability, apoptosis, or the activation of a particular signaling pathway. For instance, cells engineered with a reporter gene (e.g., luciferase) linked to a specific promoter could reveal if this compound activates or inhibits that genetic pathway.

Synergistic/Antagonistic Interactions: HTS can be used to screen libraries of approved drugs or other compounds in combination with this compound to identify synergistic or antagonistic interactions, which can provide clues about its mechanism of action.

Omics Approaches

Omics technologies provide a global, unbiased view of the dynamic changes occurring within a biological system in response to a stimulus. nih.govmdpi.com These approaches measure the entire complement of a specific type of biological molecule (e.g., genes, proteins, metabolites) to create a comprehensive snapshot of the cellular state. mdpi.com

Transcriptomics: Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or cell. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are up- or down-regulated. Techniques like RNA-sequencing (RNA-seq) provide a high-throughput analysis of gene expression. nih.gov

A hypothetical transcriptomic study on this compound would involve exposing a relevant cell line (e.g., human liver cells, given the known hepatotoxicity of related pyrrolizidine alkaloids) to the compound. The resulting data would be a list of differentially expressed genes, which can then be analyzed using bioinformatics tools to identify enriched biological pathways and processes.

Table 1: Hypothetical Transcriptomic Analysis of a Human Cell Line Treated with this compound This interactive table illustrates the potential output from an RNA-sequencing experiment, showing genes that might be differentially regulated by this compound and their associated biological pathways.

Gene SymbolFull Gene NameFold Changep-valueAssociated Pathway
HMOX1 Heme Oxygenase 1+3.5<0.001Oxidative Stress Response
GADD45A Growth Arrest and DNA Damage Inducible Alpha+2.8<0.001DNA Damage Response, Apoptosis
CYP1A1 Cytochrome P450 Family 1 Subfamily A Member 1+2.1<0.005Xenobiotic Metabolism
BCL2 B-Cell CLL/Lymphoma 2-2.5<0.001Apoptosis (Anti-apoptotic)
PCNA Proliferating Cell Nuclear Antigen-1.9<0.005Cell Cycle, DNA Replication

Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. mdpi.com Mass spectrometry-based proteomics can identify and quantify thousands of proteins from a biological sample. nih.gov This approach can reveal changes in protein abundance and identify post-translational modifications (PTMs), such as oxidation or phosphorylation, that occur in response to this compound. frontiersin.orgmdpi.com Such modifications are critical for regulating protein function and cellular signaling. azolifesciences.com

For example, a quantitative proteomics experiment could compare the proteomes of this compound-treated and control samples to identify proteins whose expression levels change. This can provide direct insight into the cellular machinery affected by the compound.

Metabolomics: Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites within a biological system. mdpi.com As the downstream products of genomic and proteomic activity, metabolites provide a direct functional readout of the physiological state. azolifesciences.com Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to profile the metabolome. azolifesciences.com

A metabolomics study could reveal how this compound alters cellular metabolism. For instance, changes in the levels of amino acids, lipids, or intermediates of the Krebs cycle could point towards specific enzyme inhibition or mitochondrial dysfunction.

Table 2: Potential Metabolomic Changes Induced by this compound This interactive table shows a hypothetical list of metabolites that could be found to be significantly altered following exposure to this compound, indicating which metabolic pathways might be perturbed.

MetaboliteClassChangep-valueImplicated Pathway
Glutathione (B108866) (Oxidized) PeptideIncreased<0.001Oxidative Stress
Lactic Acid Organic AcidIncreased<0.005Anaerobic Glycolysis
Aspartate Amino AcidDecreased<0.01Amino Acid Metabolism, Urea Cycle
Citrate Organic AcidDecreased<0.01TCA Cycle
Carnitine Quaternary Ammonium CompoundDecreased<0.01Fatty Acid Oxidation

By integrating data from these different omics levels—a multi-omics approach—researchers can construct a comprehensive model of the molecular and cellular mechanisms of this compound. nih.gov For example, a finding from transcriptomics that a gene involved in fatty acid oxidation is downregulated could be correlated with proteomics data showing reduced expression of the corresponding enzyme and metabolomics data showing an accumulation of fatty acid intermediates. This integrated approach provides a powerful, systems-level understanding of a compound's biological impact. frontiersin.org

Q & A

Q. How can Supinine N-oxide be detected and quantified in plant materials?

A validated method using on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS is recommended for high-sensitivity analysis. Calibration curves should demonstrate linearity (r² > 0.99) and precision (S/N > 10 at lower limits of quantification). This approach minimizes manual sample preparation while maintaining accuracy in complex matrices like plant extracts .

Q. What experimental protocols ensure the synthesis and characterization of this compound as a novel compound?

For novel compounds, provide NMR, HPLC purity data, and high-resolution mass spectrometry to confirm identity. Follow guidelines requiring detailed experimental procedures in the main manuscript (for up to five compounds) or supplementary materials for reproducibility. Include spectral comparisons with known analogs if available .

Q. How should researchers design initial toxicity assays for this compound?

Begin with in vitro bacterial reverse mutation tests (Ames assay) to screen for mutagenicity. Pair this with structural alerts from (Q)SAR models to prioritize high-risk substructures. Document dose-response relationships and cytotoxicity thresholds to avoid false negatives .

Q. What are best practices for conducting literature reviews on this compound?

Use specialized databases like SciFinder or Web of Science to retrieve peer-reviewed studies. Filter results by review articles and limit searches to authoritative journals. Avoid general internet sources to ensure scientific validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity data for this compound?

Apply SAR fingerprint methodology to analyze public/proprietary datasets for substructure-mutagenicity correlations. Focus on hierarchical substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass alerts) to downgrade or validate structural alerts. Integrate findings into expert-rule-based models like Leadscope for enhanced prediction .

Q. What experimental models assess transporter-independent cellular uptake of this compound?

Use OCT1-knockout murine models and human hepatocellular carcinoma cells (e.g., HepG2, Huh7) to evaluate transporter dependence. Compare intracellular concentrations via LC-MS in wild-type vs. knockout systems. Include negative controls (e.g., HEK293 cells without transporter expression) to confirm mechanisms .

Q. How can in silico modeling predict the reactivity of this compound in biological systems?

Employ density functional theory (DFT) calculations to evaluate electron distribution and potential metabolic activation. Cross-validate predictions with in vitro microsomal stability assays. Prioritize reactive intermediates (e.g., nitrenium ions) linked to DNA adduct formation .

Q. What analytical strategies quantify this compound in mammalian biofluids while confirming microbial origin?

Adapt protocols for short-chain fatty acid analysis , including derivatization-GC-MS or stable isotope tracing. Use germ-free vs. conventional animal models to distinguish host vs. microbiome-derived metabolites. Validate methods with spike-recovery experiments in fecal/plasma matrices .

Q. How do researchers address reproducibility challenges in this compound synthesis?

Document reaction conditions (solvent, temperature, catalyst) in machine-readable formats. Share raw spectral data and chromatograms in supplementary materials. Use centralized compound registries (e.g., PubChem) to archive synthetic protocols and characterization data .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on this compound’s genotoxicity?

Perform meta-analyses of public/proprietary datasets using Bayesian statistics to weight studies by sample size and methodology rigor. Conduct follow-up in vivo micronucleus tests to clarify discrepancies between in vitro and in vivo results .

Q. What steps validate this compound’s metabolic stability in hepatic assays?

Use human liver microsomes (HLM) or hepatocyte incubations with LC-MS/MS quantification. Include positive controls (e.g., sorafenib N-oxide) and measure time-dependent degradation. Apply Michaelis-Menten kinetics to calculate intrinsic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.